Fumonisin B3-13C34

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

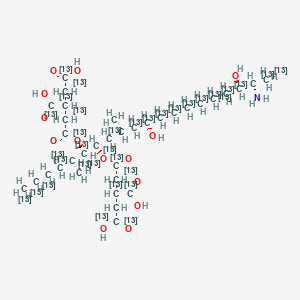

Fumonisin B3-¹³C₃₄ (CAS 1217494-88-6) is a stable isotopologue of fumonisin B3, a mycotoxin produced by Fusarium species. It is synthesized by incorporating ¹³C (carbon-13) at 34 positions within its structure, making it a critical internal standard for precise quantification of fumonisin B3 in complex matrices (e.g., food, environmental samples) via liquid chromatography-mass spectrometry (LC-MS) . Its molecular weight is 739.5808 g/mol, and it is typically supplied as a 10 µg/mL solution in acetonitrile-water .

Fumonisins are sphingolipid biosynthesis inhibitors, structurally analogous to sphingoid bases, with a long-chain aminopolyol backbone esterified to propane-1,2,3-tricarboxylic acid groups . Fumonisin B3-¹³C₃₄ retains the biological activity of its unlabeled counterpart but is distinguished by its isotopic enrichment, which eliminates interference during analytical workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fumonisin B3-13C34 involves the incorporation of carbon-13 isotopes into the fumonisin B3 molecule. This is typically achieved through chemical synthesis, where the carbon-13 labeled precursors are used in the synthesis of fumonisin B3. The synthetic route involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates .

Industrial Production Methods

Industrial production of this compound is carried out using large-scale preparative methods. The process begins with the cultivation of Fusarium species on maize culture to produce fumonisin B3. The compound is then extracted using a solvent mixture of acetonitrile and water. The extract is purified using solid-phase extraction techniques, such as MAX cartridges, followed by chromatographic separation using columns like Unitary C18 and SB-CN . The final product is characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to ensure high purity .

Chemical Reactions Analysis

Thermal Stability and Degradation

Fumonisins, including FB3, are heat-stable and require temperatures exceeding 150°C for significant degradation. Studies show that 90% degradation of fumonisin analogs occurs after 60 minutes at 175°C . This thermal resilience ensures FB3-13C34 remains intact during typical food processing and analytical procedures, making it reliable for recovery studies.

Analytical Interactions in LC-MS/MS

FB3-13C34 is used to correct matrix effects and recovery inefficiencies in complex matrices like liver and muscle tissues. Key findings include:

Matrix Effects

| Matrix | FB3-13C34 Signal Variation | Source |

|---|---|---|

| Muscle tissue | 92% enhancement | |

| Liver tissue | 83% enhancement |

These enhancements contrast with signal suppression observed for other mycotoxins (e.g., aflatoxins) .

Recovery Rates

FB3-13C34 exhibits consistent recovery across tissues:

Isotopic dilution compensates for lower recovery rates of native FB3 (62%) , ensuring precise quantification.

Ionization and Fragmentation Patterns

In LC-MS/MS, FB3-13C34 displays distinct transitions under optimized conditions:

| Parameter | Value | Source |

|---|---|---|

| Parent ion (m/z) | 740.5 | |

| Product ion (m/z) | 358.4 | |

| Collision energy | 50 eV |

The use of 0.1% formic acid enhances ionization efficiency and peak shape for FB3-13C34 .

Hydrolytic Stability

FB3-13C34 resists hydrolysis under mild acidic/basic conditions, maintaining structural integrity during extraction with 50% acetonitrile/water . This stability is critical for reproducible sample preparation.

Role in Isotope Dilution Mass Spectrometry (IDMS)

FB3-13C34 corrects for:

-

Matrix interactions : Reduces variability caused by phospholipids in animal tissues .

-

Ion suppression/enhancement : Compensates for signal fluctuations in diverse food matrices .

Calibration curves using FB3-13C34 show linearity (R² > 0.99) across concentrations from 1–500 µg/kg .

Scientific Research Applications

Analytical Chemistry

Fumonisin B3-13C34 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying fumonisins in various matrices, including food and animal feed. The use of labeled standards helps improve the accuracy and reliability of analytical results by compensating for matrix effects and recovery losses during sample preparation.

Key Findings:

- Signal Enhancement : Research indicates that fumonisin B1, B2, and B3 exhibit signal enhancement during LC-MS/MS analysis, making them easier to detect compared to other mycotoxins, which often face significant suppression effects .

- Matrix Effects : A study demonstrated that the average matrix effect for fumonisins ranged from 31% to 173%, highlighting the necessity of using internal standards like this compound to obtain precise measurements .

Toxicological Studies

This compound is also utilized in toxicological studies to assess the effects of fumonisins on animal health. The compound serves as a reference in experiments evaluating the toxicity of fumonisins, particularly concerning their impact on liver function and growth performance in livestock.

Case Study:

A study involving ducks exposed to fumonisins showed altered sphinganine to sphingosine ratios, indicating potential liver toxicity. The concentrations of fumonisins measured in the liver were significant, with Fumonisin B3 being one of the compounds analyzed .

Food Safety and Risk Assessment

The presence of fumonisins in food products poses health risks to humans and animals. This compound plays a critical role in monitoring these toxins in agricultural products.

Data Table: Occurrence of Fumonisins in Corn Grain

| Mycotoxin | Average Concentration (µg/kg) | Median Concentration (µg/kg) | Maximum Concentration (µg/kg) |

|---|---|---|---|

| Fumonisin B1 | 3800 ± 6100 | 1340 | 52,500 |

| Fumonisin B2 | 738 ± 1150 | 204 | 5640 |

| Fumonisin B3 | 462 ± 651 | 162 | 2800 |

This data illustrates the prevalence of fumonisins in corn grain samples collected over several years, emphasizing the need for effective monitoring using compounds like this compound .

Research on Toxic Mechanisms

This compound is instrumental in research aimed at understanding the mechanisms of toxicity associated with fumonisins. Studies have shown that these compounds inhibit ceramide synthase activity, leading to disruptions in sphingolipid metabolism, which can result in various health issues including neural tube defects .

Key Insights:

- The inhibition of ceramide synthase by fumonisins has been linked to their carcinogenic potential, prompting further investigation into their effects on human health and development .

- Research indicates that while Fumonisin B1 is more toxic than its analogs, Fumonisin B3 may still pose significant risks due to its structural similarities and biological activity .

Mechanism of Action

Fumonisin B3-13C34 exerts its effects by inhibiting ceramide synthase, an enzyme involved in sphingolipid metabolism. This inhibition disrupts the normal balance of sphingolipids, leading to the accumulation of sphinganine and sphingosine, which are toxic to cells . The disruption of sphingolipid metabolism is the primary mechanism underlying the toxicological and carcinogenic effects of fumonisins . This mechanism is non-genotoxic, meaning it does not directly damage DNA but instead interferes with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fumonisin B1-¹³C₃₄ and Fumonisin B2-¹³C₃₄

Fumonisin B1 (FB1) and B2 (FB2) are the most studied analogs, sharing a core structure with FB3 but differing in hydroxylation patterns and side-chain modifications:

- FB1-¹³C₃₄ (CAS 1217473-27-5): Labeled at 34 positions, used as an internal standard for FB1 quantification.

- FB2-¹³C₃₄ (CAS 1217481-36-1): Similarly labeled, targets FB2 analysis.

Key Differences :

- Structural Variations : FB1 and FB2 lack hydroxyl groups at specific positions (C10 and C14 for FB2; C10 for FB1) compared to FB3, altering their polarity and toxicity profiles .

- Analytical Utility : FB3-¹³C₃₄ is essential for distinguishing FB3 from co-occurring fumonisins in multi-toxin panels, whereas FB1-¹³C₃₄ and FB2-¹³C₃₄ are optimized for their respective analogs .

Ochratoxin A-¹³C₂₀ and HT-2 Toxin-¹³C₂₂

These are functionally similar as ¹³C-labeled internal standards but belong to different mycotoxin classes:

- Ochratoxin A-¹³C₂₀ (CAS 1217440-29-7): Used for ochratoxin A quantification, a nephrotoxic mycotoxin with a dihydroisocoumarin structure .

- HT-2 Toxin-¹³C₂₂ (CAS 1217451-82-4): Targets HT-2 toxin, a trichothecene mycotoxin .

Key Contrasts :

- Chemical Class: Fumonisins are aminopolyols, whereas ochratoxins and trichothecenes are polyketides and sesquiterpenes, respectively. This results in divergent extraction protocols and chromatographic behaviors .

- Labeling Strategy : FB3-¹³C₃₄ has uniform ¹³C enrichment across 34 carbons, while others (e.g., Ochratoxin A-¹³C₂₀) are labeled at fewer positions .

Comparative Data Table

| Parameter | Fumonisin B3-¹³C₃₄ | Fumonisin B1-¹³C₃₄ | Fumonisin B2-¹³C₃₄ | Ochratoxin A-¹³C₂₀ |

|---|---|---|---|---|

| CAS Number | 1217494-88-6 | 1217473-27-5 | 1217481-36-1 | 1217440-29-7 |

| Molecular Weight | 739.5808 | 741.6 | 739.5808 | 469.4 |

| Labeled Positions | 34 | 34 | 34 | 20 |

| Primary Application | FB3 quantification | FB1 quantification | FB2 quantification | Ochratoxin A analysis |

| Matrix Compatibility | Food, grains | Food, grains | Food, grains | Wine, coffee |

Functional Comparison with Non-Fumonisin Standards

While FB3-¹³C₃₄ is structurally akin to other fumonisins, its role parallels that of Zearalenone-¹³C₁₈ and Aflatoxin G1-¹³C₁₇, which are used for zearalenone and aflatoxin quantification, respectively . However, fumonisins require specialized cleanup steps (e.g., immunoaffinity columns) due to their polar nature, unlike lipophilic mycotoxins such as aflatoxins .

Biological Activity

Fumonisin B3-13C34 is a stable isotope-labeled form of fumonisin B3, a mycotoxin produced by certain species of the fungus Fusarium, particularly Fusarium verticillioides. Fumonisins, including B3, are known for their structural similarity to sphingolipids, which leads to significant biological activity, primarily through the inhibition of ceramide synthase. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant research findings.

Fumonisins disrupt sphingolipid metabolism by inhibiting ceramide synthase, an enzyme critical for sphingolipid biosynthesis. This inhibition results in altered sphingolipid profiles in cells, impacting cell proliferation and apoptosis. The presence of the amino group in fumonisins is crucial for their toxicological effects, as it enhances their ability to interfere with sphingolipid synthesis .

Toxicological Effects

Research indicates that fumonisins can lead to various health issues, including:

- Neurotoxicity : Fumonisin exposure has been linked to neurodegenerative diseases due to its effects on sphingolipid metabolism.

- Carcinogenicity : Studies suggest that fumonisins may play a role in cancer initiation, particularly in liver and kidney tissues .

- Cytotoxicity : In vitro studies have demonstrated that fumonisin B3 can induce cytotoxic effects in various cell lines, including hepatocytes .

Case Studies

- In Vivo Studies : A study involving rats showed that administration of fumonisin B3 resulted in significant liver damage and alterations in sphingolipid levels. The ratio of sphinganine to sphingosine (Sa/So) was notably increased, indicating disrupted sphingolipid metabolism .

- In Vitro Studies : Research utilizing primary rat hepatocytes revealed that fumonisin B3 induced apoptosis and altered cell cycle progression. The cytotoxic effects were dose-dependent and correlated with changes in sphingolipid composition .

Analytical Methods

Quantitative analysis of this compound is essential for understanding its biological activity. Various methods have been developed:

| Method | Detection Limit | Recovery Rate | Application |

|---|---|---|---|

| LC-MS/MS | 160 μg/kg | 82.6 - 115.8% | Feed and excreta analysis |

| GC-MS | Variable | High | Environmental samples |

These methods allow for precise measurement of fumonisins in biological samples, facilitating further research into their effects .

Q & A

Q. Basic: What is the methodological role of Fumonisin B3-¹³C₃₄ in analytical chemistry, and how does it improve quantification accuracy?

Fumonisin B3-¹³C₃₄ is a stable isotope-labeled internal standard used to correct for matrix effects, ionization efficiency variations, and instrument drift in liquid chromatography-mass spectrometry (LC-MS) workflows. Its near-identical chemical properties to unlabeled Fumonisin B3 allow it to co-elute with the analyte, enabling precise normalization of signal responses. Methodologically, researchers spike a known concentration of Fumonisin B3-¹³C₃₄ into samples prior to extraction to account for losses during sample preparation and instrumental variability. This approach ensures accurate quantification by comparing analyte-to-internal standard peak area ratios .

Key Validation Parameters :

| Parameter | Typical Criteria | Example Data (Fumonisin B3) |

|---|---|---|

| Linearity (R²) | ≥0.99 over calibration range | 0.995 (10–500 ng/mL) |

| Recovery (%) | 85–115% (matrix-dependent) | 92% (maize), 88% (serum) |

| Precision (RSD%) | Intra-day ≤10%, Inter-day ≤15% | 6.2% (intra-day) |

Q. Basic: How should Fumonisin B3-¹³C₃₄ solutions be prepared and stored to ensure stability?

- Preparation : Accurately weigh Fumonisin B3-¹³C₃₄ (e.g., 1.0 mg) and dissolve in a 1:1 (v/v) acetonitrile:water mixture to achieve a stock concentration (e.g., 10 µg/mL). Vortex for 5 minutes and sonicate for 10 minutes to ensure homogeneity.

- Storage : Aliquot solutions into amber glass vials and store at -20°C to prevent degradation. Avoid freeze-thaw cycles by using single-use aliquots. Stability studies indicate negligible degradation (<5%) over 6 months under these conditions .

Q. Basic: What critical validation steps are required when implementing Fumonisin B3-¹³C₃₄ as an internal standard?

Calibration Curve : Generate a 6-point curve using analyte-to-internal standard ratios (e.g., 0.1–50 ng/mg). Include a blank matrix to assess background interference.

Recovery Experiments : Spike Fumonisin B3-¹³C₃₄ into blank matrices (e.g., maize flour, serum) at low, medium, and high concentrations. Compare extracted vs. non-extracted (solvent-only) signals.

Precision and Accuracy : Perform triplicate analyses across three days. Calculate relative standard deviation (RSD%) and percent error (±15% acceptable).

Selectivity : Confirm no cross-reactivity with structurally similar mycotoxins (e.g., Fumonisin B1/B2) via LC-MS/MS .

Q. Advanced: How can researchers optimize extraction protocols for Fumonisin B3 in complex matrices using Fumonisin B3-¹³C₃₄?

- Matrix-Specific Optimization :

- Solvent Selection : Test mixtures like acetonitrile:water (80:20) vs. methanol:acetic acid (99:1) for recovery efficiency.

- Extraction Time : Compare 30-minute vs. 60-minute shaking periods; evaluate using spike-recovery experiments with Fumonisin B3-¹³C₃₄.

- Cleanup Steps : Use immunoaffinity columns or QuEChERS kits to reduce co-extracted lipids/proteins. Monitor internal standard recovery to assess cleanup-induced losses.

- Data-Driven Adjustments : Employ design-of-experiment (DoE) software to model interactions between variables (e.g., pH, solvent ratio) and maximize recovery .

Q. Advanced: How to resolve discrepancies in recovery rates observed across laboratories using Fumonisin B3-¹³C₃₄?

- Inter-Laboratory Calibration :

- Distribute identical aliquots of Fumonisin B3-¹³C₃₄ and homogenized matrix samples (e.g., contaminated maize) to participating labs.

- Standardize LC-MS parameters (e.g., collision energy, column temperature) and internal standard spiking protocols.

- Statistically compare recovery rates using ANOVA; identify outliers due to matrix effects (e.g., lipid content) or instrument calibration drift.

- Mitigation Strategies :

Q. Advanced: What statistical approaches are recommended for analyzing data from studies using Fumonisin B3-¹³C₃₄?

- Univariate Analysis : Calculate mean recovery rates, standard deviations, and confidence intervals (95% CI) to assess precision. Use two-sample t-tests (unequal variances) to compare contamination levels across sample groups (e.g., geographic regions) .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., storage conditions, matrix pH) influencing recovery rates.

- Data Reporting : Follow journal guidelines for significant figures (e.g., report means to one decimal beyond instrument precision) and explicitly state statistical significance thresholds (e.g., p < 0.05) .

Q. Advanced: How to validate the absence of isotopic cross-talk in multiplexed assays using Fumonisin B3-¹³C₃₄?

- Methodology :

- Inject Fumonisin B3-¹³C₃₄ alone and with unlabeled Fumonisin B3 to confirm baseline separation of isotopic peaks.

- Quantify cross-talk by measuring the signal of the unlabeled analyte in the ¹³C channel (e.g., <1% acceptable).

- Adjust mass spectrometer settings (e.g., resolution >20,000) to minimize overlap.

- Documentation : Include raw chromatograms and cross-talk calculations in supplementary materials for peer review .

Properties

Molecular Formula |

C34H59NO14 |

|---|---|

Molecular Weight |

739.58 g/mol |

IUPAC Name |

2-[2-[(5R,6R,7S,9S,11R,18S,19R)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid |

InChI |

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22+,23?,24?,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 |

InChI Key |

CPCRJSQNWHCGOP-BMFHXWBQSA-N |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13C@@H]([13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C@@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.